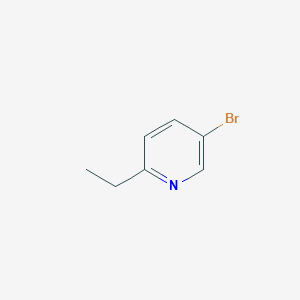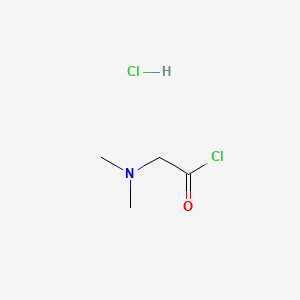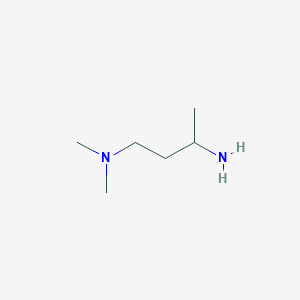
(3-Aminobutyl)dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Aminobutyl)dimethylamine” is a chemical compound with the CAS Number: 13022-87-2 . It has a molecular weight of 116.21 and is typically stored at room temperature . The compound is in liquid form and is used for research and development .
Synthesis Analysis
The synthesis of amines like “(3-Aminobutyl)dimethylamine” can be achieved through various methods. One common method is the alkylation of tertiary amines with halocarbons . Another method involves the reduction of nitriles or amides and nitro compounds . These reactions involve alkyl groups and S N 2 reactions of alkyl halides, ammonia, and other amines .Molecular Structure Analysis
The molecular formula of “(3-Aminobutyl)dimethylamine” is C6H16N2 . It contains a total of 23 bonds, including 7 non-H bonds, 3 rotatable bonds, 1 primary amine (aliphatic), and 1 tertiary amine (aliphatic) .Chemical Reactions Analysis
Amines, such as “(3-Aminobutyl)dimethylamine”, are known to react with acids to produce ammonium ions . This is most easily considered using the Bronsted-Lowry theory of acids and bases - the base is a hydrogen ion acceptor .Physical And Chemical Properties Analysis
“(3-Aminobutyl)dimethylamine” has a density of 0.8±0.1 g/cm3, a boiling point of 142.2±8.0 °C at 760 mmHg, and a vapour pressure of 5.7±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 37.9±3.0 kJ/mol and a flash point of 36.5±13.1 °C . The compound has a molar refractivity of 37.1±0.3 cm3, and it has 2 H bond acceptors and 2 H bond donors .Applications De Recherche Scientifique
Synthesis of Cyclic Depsipeptides In a study by Obrecht and Heimgartner (1987), (3-Aminobutyl)dimethylamine was used in the synthesis of cyclic depsipeptides. The study demonstrated the formation of these compounds via direct amid cyclization, showing its utility in constructing peptides from α-hydroxy carboxylic acids and repetitive α-aminoisobutyric-acid (Aib) units (Obrecht & Heimgartner, 1987).
Metabolite Quantitative Trait Locus (mQTL) Study Nicholson et al. (2011) conducted a metabolite quantitative trait locus study involving (3-Aminobutyl)dimethylamine. This study explored the genetic drivers of metabolic regulation in humans, implicating two loci shaped by recent positive selection in European populations (Nicholson et al., 2011).
Anticholinesterase Drug Research Prozorovskii et al. (2004) discussed a new anticholinesterase drug, which included a study of (3-Aminobutyl)dimethylamine derivatives. This research is significant in the development of drugs for neurological conditions (Prozorovskii et al., 2004).
Study of Physical Properties in Aqueous Solutions Blanco et al. (2017) investigated the physical properties of aqueous solutions containing (3-Aminobutyl)dimethylamine, focusing on its implementation in acidic gases separation processes. This study highlights its potential application in operations controlled by mass transfer (Blanco et al., 2017).
Muscarinic Acetylcholine Receptors Research Autelitano et al. (1997) utilized (3-Aminobutyl)dimethylamine derivatives in the study of muscarinic acetylcholine receptors. This research is pivotal for understanding the structural analysis of cholinergic targets, which are crucial in neurological function (Autelitano et al., 1997).
Catalysis Research in Organic Chemistry Gräbe et al. (2008) investigated titanium complexes featuring (3-Aminobutyl)dimethylamine as catalysts for hydroamination reactions. This research provides insights into the role of labile ligands in catalytic activity, emphasizing its potential in organic synthesis (Gräbe et al., 2008).
Application in Fluorophore Development for Protein-Protein Interaction Studies Loving and Imperiali (2008) developed an unnatural amino acid based on (3-Aminobutyl)dimethylamine for application in the study of protein-protein interactions. This development is significant for biological research, particularly in understanding dynamic protein interactions (Loving & Imperiali, 2008).
Hydrogen Storage Material Research Zahmakiran et al. (2012) explored the use of (3-Aminobutyl)dimethylamine in the context of hydrogen storage materials. The research focused on its catalytic performance in the dehydrogenation of dimethylamine-borane at room temperature, highlighting its relevance in the field of energy storage (Zahmakiran et al., 2012).
Safety And Hazards
“(3-Aminobutyl)dimethylamine” is classified as a dangerous substance. It is highly flammable (H226) and causes severe skin burns and eye damage (H314) . It may also cause respiratory irritation (H335) and is toxic to aquatic life (H401), with long-lasting effects (H412) . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
1-N,1-N-dimethylbutane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-6(7)4-5-8(2)3/h6H,4-5,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBCIULBTBLLOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminobutyl)dimethylamine | |
CAS RN |
13022-87-2 |
Source


|
| Record name | (3-aminobutyl)dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

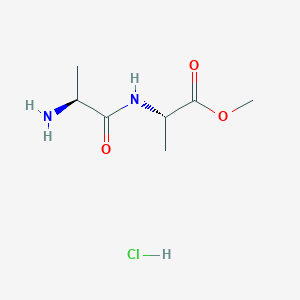
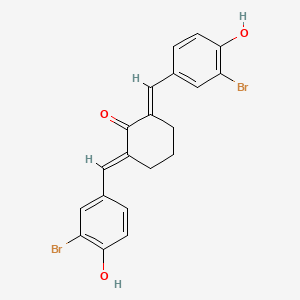
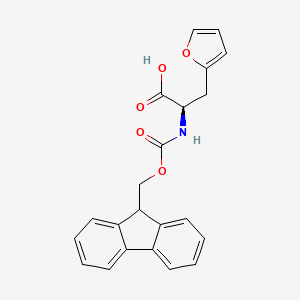
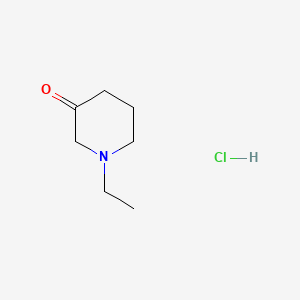
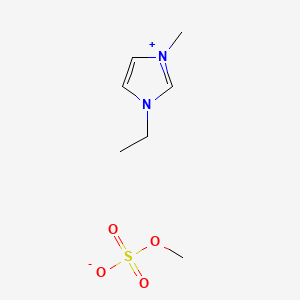
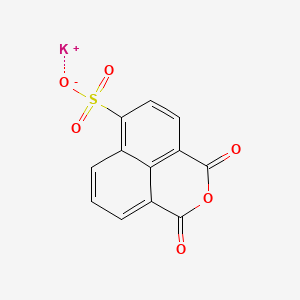
![(R)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B1339741.png)
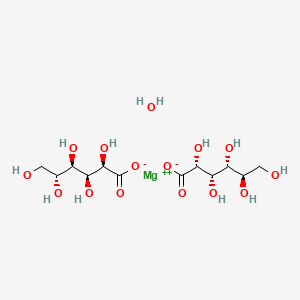
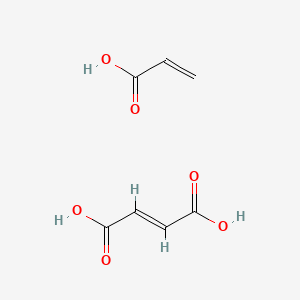
![(2Z)-3-Octyl-2-[(E)-3-(3-octyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1339746.png)
